molecular formula C21H21Cl2N3O4 B12173338 N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12173338
M. Wt: 450.3 g/mol
InChI Key: SBZIMDZWCRPYQX-UHFFFAOYSA-N
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Description

N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methoxyphenyl group, and a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorophenylamine, is reacted with a suitable carbonyl compound to form the dichlorophenyl intermediate.

    Coupling with Aminoethyl Group: The dichlorophenyl intermediate is then coupled with an aminoethyl group under controlled conditions to form the desired amide linkage.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, typically using a methoxyphenyl halide and a suitable base.

    Cyclization to Form Pyrrolidine Ring: The final step involves cyclization to form the pyrrolidine ring, which is achieved through intramolecular condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenated reagents (e.g., methoxyphenyl halide) and bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyrazinecarboxamide
  • N-[(3,4-dichlorophenyl)methyl]-2-[(2S,5R,6R)-6-(hydroxymethyl)-5-[(2-methoxyanilino)-oxomethyl]amino]-2-oxanyl]acetamide

Uniqueness

N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit distinct pharmacological properties and therapeutic potential, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H21Cl2N3O4

Molecular Weight

450.3 g/mol

IUPAC Name

N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H21Cl2N3O4/c1-30-18-5-3-2-4-17(18)26-12-13(10-19(26)27)20(28)24-8-9-25-21(29)15-7-6-14(22)11-16(15)23/h2-7,11,13H,8-10,12H2,1H3,(H,24,28)(H,25,29)

InChI Key

SBZIMDZWCRPYQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NCCNC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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